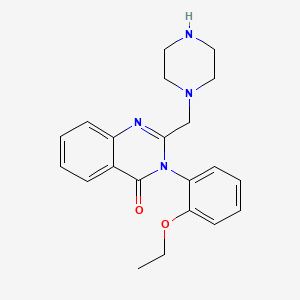

3-(2-Ethoxyphenyl)-2-(piperazin-1-ylmethyl)quinazolin-4-one

概要

説明

PRLX-93936は、様々なin vitroおよびin vivo研究において幅広い抗腫瘍活性を示した新規低分子です。 活性化RasV12を含むいくつかの癌遺伝子の発現を異なってするように設計されたアイソジェニック細胞株に対する合成致死スクリーニングにより、潜在的な抗癌治療薬として同定されました 。 PRLX-93936は、Ras経路を活性化する変異を持つものなど、幅広い固形腫瘍に対して強力で選択的な活性を示しています .

準備方法

化学反応の分析

PRLX-93936は、次のようないくつかの種類の化学反応を起こします。

酸化: この化合物は特定の条件下で酸化され、様々な酸化誘導体の生成につながります。

還元: PRLX-93936は還元されて、様々な還元生成物を形成することができます。

置換: この化合物は置換反応を起こすことができ、その場合、ある官能基が別の官能基に置き換えられます。

一般的な試薬と条件: これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための様々な求核剤が含まれます.

科学研究の用途

PRLX-93936は、次のような幅広い科学研究の用途があります。

化学: この化合物は、Ras経路とその癌発症における役割を研究するためのツールとして使用されます。

生物学: PRLX-93936は、細胞周期、イオンフラックス、ミトコンドリア膜分極への影響など、その抗腫瘍活性の根底にある分子機構を調査するために使用されます.

医学: この化合物は前臨床試験で有望な結果を示しており、現在、多発性骨髄腫など、様々な癌の治療のための臨床試験で評価されています.

科学的研究の応用

Scientific Research Applications

1. Anticancer Therapeutics

- Broad Antitumor Activity : PRLX-93936 has demonstrated significant antitumor effects in various in vitro and in vivo studies. It has been identified as a potential therapeutic agent against multiple cancer types, including breast cancer and multiple myeloma. The compound's mechanism may involve enzyme inhibition and modulation of signaling pathways related to tumor growth and proliferation.

- Targeting the Ras Pathway : This compound is utilized to study the Ras signaling pathway, which is crucial in cancer development. Its unique mechanism of action allows researchers to investigate the molecular mechanisms underlying its antitumor activity.

2. Neuropharmacology

- Given its piperazine component, there is potential for exploring its applications in neuropharmacology. Compounds with piperazine moieties are often investigated for their effects on neurotransmitter systems, which could lead to novel treatments for neurological disorders.

3. Mechanistic Studies

- PRLX-93936 is used to elucidate the interactions between small molecules and biological targets. It has been shown to bind to mitochondrial proteins such as the Voltage Dependent Anion Channel (VDAC), influencing cellular metabolic processes and apoptosis.

作用機序

PRLX-93936は、ミトコンドリアタンパク質VDAC(電圧依存性アニオンチャネル)に結合することによりその効果を発揮します。これは、分子標的かもしれません 。 この化合物は、ミトコンドリア膜分極を変化させ、感受性の高い腫瘍細胞のアポトーシスにつながります 。 さらに、PRLX-93936は、Ras/JNK経路に関与するタンパク質のリン酸化と活性を調節する重要な酵素を含む、いくつかのRas経路タンパク質を選択的に阻害します .

類似の化合物との比較

PRLX-93936は、その作用機序と活性プロファイルにおいてユニークです。 国立癌研究所によって試験された他の化合物とは異なり、PRLX-93936は、約43,000の他の化合物によって示されたパターンには似ていません 。類似の化合物には、以下のようなものがあります。

エラстин: Ras経路を活性化する遺伝子を異なって発現するアイソジェニック細胞株に対するスクリーニングで同定された分子.

その他のRas経路阻害剤: Ras経路を標的とする化合物ですが、PRLX-93936は、明確な選択性と効力を示しています.

PRLX-93936は、そのユニークな作用機序、幅広い抗腫瘍活性、およびさらなる医薬品開発のためのリード化合物としての可能性により、際立っています。

類似化合物との比較

PRLX-93936 is unique in its mechanism of action and activity profile. Unlike other compounds tested by the National Cancer Institute, PRLX-93936 does not resemble any pattern demonstrated by approximately 43,000 other compounds . Similar compounds include:

Erastin: A molecule identified in a screen against isogenic cell lines differentially expressing genes that activate the Ras pathway.

Other Ras Pathway Inhibitors: Compounds that target the Ras pathway, but PRLX-93936 has shown distinct selectivity and potency.

PRLX-93936 stands out due to its unique mechanism of action, broad antitumor activity, and potential as a lead compound for further drug development.

生物活性

3-(2-Ethoxyphenyl)-2-(piperazin-1-ylmethyl)quinazolin-4-one, also known as PRLX-93936, is a synthetic organic compound belonging to the quinazolinone family. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology. Its structure includes a quinazolinone core, a piperazine moiety, and an ethoxyphenyl substituent, which may enhance its pharmacological properties.

Research indicates that the biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes associated with tumor growth.

- Signaling Pathway Modulation : It potentially alters cellular signaling pathways that are critical for cancer proliferation and survival.

Antitumor Activity

The compound has shown broad antitumor activity across various in vitro and in vivo studies. Notable findings include:

- Cytotoxic Effects : In studies involving different cancer cell lines, the compound exhibited significant cytotoxicity. For instance, it demonstrated IC50 values of 10 µM against PC3 cells and 12 µM against HT-29 cells in one study .

Comparative Table of Antitumor Activity

Structure-Activity Relationship (SAR)

The unique combination of the ethoxyphenyl and piperazine groups in this compound is believed to confer distinct biological properties compared to its analogs. The following table summarizes some related compounds and their properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Quinazolin-4-one | Base structure without additional moieties | Broad range of biological activities |

| 2-(Piperazin-1-ylmethyl)quinazolin-4-one | Lacks ethoxyphenyl substitution | Similar mechanism but may differ in potency |

| 3-(2-Ethoxyphenyl)quinazolin-4-one | Absence of piperazine group | Different biological activity profile |

| PRLX-93936 | Broad antitumor activity; distinct mechanism | Identified through synthetic lethal screening |

Case Studies

Several studies have highlighted the efficacy of this compound in treating various cancers:

- In Vitro Studies : In a comprehensive study evaluating multiple quinazolinone derivatives, this compound was among those with the highest cytotoxicity against breast (MCF-7), prostate (PC3), and colon (HT-29) cancer cell lines .

- In Vivo Studies : Animal models treated with this compound showed significant tumor reduction, supporting its potential as a therapeutic agent in clinical settings.

Future Directions

Further research is warranted to elucidate the complete interaction profile of this compound with various biological targets. This includes:

- Mechanistic Studies : Understanding how this compound interacts at a molecular level with enzymes and receptors.

- Clinical Trials : Initiating clinical trials to assess its safety and efficacy in human subjects.

特性

IUPAC Name |

3-(2-ethoxyphenyl)-2-(piperazin-1-ylmethyl)quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2/c1-2-27-19-10-6-5-9-18(19)25-20(15-24-13-11-22-12-14-24)23-17-8-4-3-7-16(17)21(25)26/h3-10,22H,2,11-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWOSMGNXYUDFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)CN4CCNCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903499-49-0 | |

| Record name | PRLX-93936 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6999JX933 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。